REACTION_CXSMILES
|
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[NH2:7][C:8]1[O:9][CH:10]=[C:11]([CH3:13])[N:12]=1.C(N(CC)CC)C>CCOCC>[CH3:13][C:11]1[N:12]=[C:8]([NH:7][C:2](=[O:3])[O:4][CH2:5][CH3:6])[O:9][CH:10]=1
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Name
|
|
Quantity
|
1.05 mL
|
Type
|
reactant
|
Smiles
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ClC(=O)OCC
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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NC=1OC=C(N1)C
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Name
|
|
Quantity
|
1.5 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 2 hours at 0°-5° C.
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
|
the white solid was filtered off
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Type
|
WASH
|
Details
|
washed well with water
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Type
|
CUSTOM
|
Details
|
to remove triethylamine hydrochloride
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Type
|
CUSTOM
|
Details
|
Residue (0.5 g) was recrystallised from chloroform-petroleum spirit, m.p. 126° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC=1N=C(OC1)NC(OCC)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |